molecular formula C15H8ClFN4OS B6568868 7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-53-6

7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6568868
CAS RN: 1021260-53-6
M. Wt: 346.8 g/mol
InChI Key: WIPOEDFVBMFMSS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are part of many pharmaceutically important compounds and have shown a variety of activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles often involves the reaction of thiosemicarbazides with α-halocarbonyl compounds .


Molecular Structure Analysis

1,3,4-Thiadiazoles have a strong aromatic ring system, which leads to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazoles can vary greatly depending on the substituents attached to the thiadiazole ring .

Scientific Research Applications

7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied for its potential applications in scientific research. It has been used as a tool to study the mechanism of action of various drugs and as a potential drug target. It has also been used to study the biochemical and physiological effects of different compounds. In addition, this compound has been used as a model compound to study the effects of various environmental factors on biological systems.

Mechanism of Action

The mechanism of action of 7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to changes in the biochemical and physiological processes of the body. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. It has been shown to affect the expression of certain proteins, which can lead to changes in the metabolism of cells. Additionally, this compound has been shown to affect the function of certain enzymes, which can lead to changes in the cellular processes of the body.

Advantages and Limitations for Lab Experiments

7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several advantages when used in lab experiments. It is relatively easy to synthesize, and it is stable in a wide range of conditions. Additionally, it can be used to study the effects of various environmental factors on biological systems. However, this compound has some limitations when used in lab experiments. It is not widely available, and it is not water-soluble, which makes it difficult to use in some experiments.

Future Directions

There are several potential future directions for 7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one research. One potential direction is the use of this compound as a drug target. Additionally, this compound could be used to study the effects of various environmental factors on biological systems. Furthermore, this compound could be used to study the effects of different compounds on biochemical and physiological processes. Finally, this compound could be used to develop new drugs, diagnostics, and biotechnologies.

Synthesis Methods

The synthesis of 7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a multi-step process that involves the reaction of 2-fluoroaniline with 5-chloro-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one in the presence of a base. The reaction is carried out in a solvent, such as acetic acid, at a temperature of 50-60°C. The reaction proceeds through a nucleophilic substitution mechanism to form the desired product. The product is then purified by recrystallization.

properties

IUPAC Name

7-chloro-2-(2-fluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4OS/c16-8-5-6-11-9(7-8)13(22)21-15(19-11)23-14(20-21)18-12-4-2-1-3-10(12)17/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPOEDFVBMFMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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